Cas no 125-93-9 (1-Phenanthrenecarboxylicacid,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,1,1',1''-(1,2,3-propanetriyl) ester, (1R,1'R,1''R,4aR,4'aR,4''aR,4bR,4'bR,4''bR,10aR,10'aR,10''aR)-)

1-Phenanthrenecarboxylicacid,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,1,1',1''-(1,2,3-propanetriyl) ester, (1R,1'R,1''R,4aR,4'aR,4''aR,4bR,4'bR,4''bR,10aR,10'aR,10''aR)- structure
125-93-9 structure
Nom du produit:1-Phenanthrenecarboxylicacid,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,1,1',1''-(1,2,3-propanetriyl) ester, (1R,1'R,1''R,4aR,4'aR,4''aR,4bR,4'bR,4''bR,10aR,10'aR,10''aR)-
Numéro CAS:125-93-9
Le MF:C63H98O6
Mégawatts:951.448640346527
CID:142889
PubChem ID:31333

1-Phenanthrenecarboxylicacid,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,1,1',1''-(1,2,3-propanetriyl) ester, (1R,1'R,1''R,4aR,4'aR,4''aR,4bR,4'bR,4''bR,10aR,10'aR,10''aR)- Propriétés chimiques et physiques

Nom et identifiant

    • 1-Phenanthrenecarboxylicacid,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,1,1',1''-(1,2,3-propanetriyl) ester, (1R,1'R,1''R,4aR,4'aR,4''aR,4bR,4'bR,4''bR,10aR,10'aR,10''aR)-
    • 1,2,3-propanetriyl [1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
    • 1-Phenanthrenecarboxylicacid,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,1,1',1''-(1,2,3-propan
    • 1-Phenanthrenecarboxylicacid,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,1,1',1''-(1,2,3-propanetriyl) ester, (1R,1'R,1''R,4aR,4'aR,4''aR,4bR,4'bR,4''bR,10aR,10'aR,10''aR
    • 2,3-bis[(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carbonyl)oxy]propyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylate
    • 1,2,3-Propanetriyl (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
    • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10,10a
    • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, 1,2,3-propanetriyl ester, (1R-(1alpha,4abeta,4balpha,10aalpha))-
    • Abietic acid, dihydro-, triester with glycerol
    • HSDB 5607
    • 1-Phenanthrenecarboxylicacid,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,1,2,3-propanetriyl ester,(1R,1'R,1''R,4aR,4'aR,4''aR,4bR,4'bR,4''bR,10aR,10'aR,10''aR)- (9CI)
    • 1-Phenanthrenecarboxylic acid,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,1,2,3-propanetriyl ester, [1R-(1a,4ab,4ba,10aa)]-
    • Abietic acid, dihydro-, triester with glycerol (8CI)
    • Glycerol,tris(dihydroabietate) (8CI)
    • 1,2,3,4,4a,4b,5, 6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7- (1-methylethyl)-, 1,2,3-propanetriyl est1-Phenanthrenecarboxylic acid
    • Tris[(1R)-1,2,3,4,4a,4bα,5,6,7,9,10,10aα-dodecahydro-7-isopropyl-1,4aβ-dimethylphenanthrene-1α-carboxylic acid]1,2,3-propanetriyl ester
    • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10, 10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, 1,2,3-propanetriyl ester, [1R-(1α,4a,4bα,10aα)]-
    • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, 1,2,3-propanetriyl ester, (1R,1R,1R,4aR,4aR,4aR,4bR,4bR,4bR,10aR,10aR,10aR)-
    • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, 1,1',1''-(1,2,3-propanetriyl) ester, (1R,1'R,1''R,4aR,4'aR,4''aR,4bR,4'bR,4''bR,10aR,10'aR,10''aR)-
    • 125-93-9
    • DTXSID801014559
    • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, 1,2,3-propanetriyl ester, (1theta-(1alpha,4abeta,4balpha,10aalpha))-
    • 1,2,3-propanetriyl [1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-7-
    • EINECS 204-761-1
    • Piscine à noyau: InChI=1S/C63H98O6/c1-39(2)42-16-22-49-45(34-42)19-25-52-58(49,7)28-13-31-61(52,10)55(64)67-37-48(69-57(66)63(12)33-15-30-60(9)51-24-18-44(41(5)6)36-47(51)21-27-54(60)63)38-68-56(65)62(11)32-14-29-59(8)50-23-17-43(40(3)4)35-46(50)20-26-53(59)62/h34-36,39-44,48-54H,13-33,37-38H2,1-12H3
    • La clé Inchi: KZAOFYDFGRIAQU-UHFFFAOYSA-N
    • Sourire: CC(C1CCC2C3(CCCC(C(OCC(OC(C4(CCCC5(C6CCC(C(C)C)C=C6CCC45)C)C)=O)COC(C4(CCCC5(C6CCC(C(C)C)C=C6CCC45)C)C)=O)=O)(C)C3CCC2=C1)C)C

Propriétés calculées

  • Qualité précise: 950.73674
  • Masse isotopique unique: 950.736341
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 69
  • Nombre de liaisons rotatives: 14
  • Complexité: 1950
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 15
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 78.9
  • Le xlogp3: 17.2
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout

Propriétés expérimentales

  • Dense: 1.08
  • Point d'ébullition: °Cat760mmHg
  • Point d'éclair: °C
  • Indice de réfraction: 1.551
  • Le PSA: 78.9

1-Phenanthrenecarboxylicacid,1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,1,1',1''-(1,2,3-propanetriyl) ester, (1R,1'R,1''R,4aR,4'aR,4''aR,4bR,4'bR,4''bR,10aR,10'aR,10''aR)- Littérature connexe

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